rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol
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Overview
Description
rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol: is a chemical compound that belongs to the class of cyclopenta[c]pyrroles This compound is characterized by its unique octahydro structure, which includes a cyclopentane ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound using a suitable reducing agent, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. The compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- rel-(3aR,6aS)-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
- rel-(3aR,5r,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol;hydrochloride
Uniqueness
rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 5th position. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its similar counterparts.
Properties
IUPAC Name |
(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-1-5-3-8-4-6(5)2-7/h5-9H,1-4H2/t5-,6+,7? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWNGNLQNPZTSM-MEKDEQNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CNC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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